molecular formula C20H20ClFN4O2S B2661487 3-chloro-4-fluoro-N-(2-(3-(pyridin-4-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)benzenesulfonamide CAS No. 1796988-71-0

3-chloro-4-fluoro-N-(2-(3-(pyridin-4-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)benzenesulfonamide

Cat. No.: B2661487
CAS No.: 1796988-71-0
M. Wt: 434.91
InChI Key: UJKXQGYLDZCYSW-UHFFFAOYSA-N
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Description

3-chloro-4-fluoro-N-(2-(3-(pyridin-4-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)benzenesulfonamide is a chemical compound of high interest in preclinical research, particularly in the field of kinase inhibition. Its molecular structure incorporates a tetrahydroindazole scaffold linked to a pyridine ring and a benzenesulfonamide group, a configuration often associated with potent and selective binding to enzyme active sites. While specific target and mechanism of action data is subject to ongoing research, compounds with this structural profile are frequently investigated as potential inhibitors of various protein kinases. Research into this compound may explore its utility as a tool molecule in cell signaling pathway analysis, or its potential as a starting point for the development of therapeutics in areas such as oncology. The presence of the sulfonamide group is a common feature in many bioactive molecules and can contribute to key hydrogen bonding interactions with biological targets. This product is intended for research and development purposes in a controlled laboratory environment. It is strictly labeled as "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle all chemicals with appropriate safety protocols.

Properties

IUPAC Name

3-chloro-4-fluoro-N-[2-(3-pyridin-4-yl-4,5,6,7-tetrahydroindazol-1-yl)ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClFN4O2S/c21-17-13-15(5-6-18(17)22)29(27,28)24-11-12-26-19-4-2-1-3-16(19)20(25-26)14-7-9-23-10-8-14/h5-10,13,24H,1-4,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJKXQGYLDZCYSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=NN2CCNS(=O)(=O)C3=CC(=C(C=C3)F)Cl)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClFN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-chloro-4-fluoro-N-(2-(3-(pyridin-4-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)benzenesulfonamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanism of action, and therapeutic applications based on diverse scientific literature.

Chemical Structure and Properties

The compound features a sulfonamide group attached to a substituted benzenesulfonamide framework, which is known for its diverse biological activities. The presence of a pyridine ring and a tetrahydroindazole moiety enhances its pharmacological potential.

Property Value
Molecular Weight438.9 g/mol
LogP (Octanol-Water Partition Coefficient)4.3
Hydrogen Bond Donor Count1
Hydrogen Bond Acceptor Count5
Rotatable Bond Count4

Antitumor Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antitumor properties. For instance, derivatives containing the indazole scaffold have shown potent inhibition against various cancer cell lines, including colon cancer and multiple myeloma. In vitro assays demonstrated IC50 values in the low nanomolar range for some derivatives .

The proposed mechanism of action for this class of compounds involves the inhibition of specific kinases and modulation of signaling pathways that are critical for tumor cell proliferation and survival. For example, compounds targeting Polo-like kinase 4 (PLK4) have shown promising results in inhibiting tumor growth in preclinical models .

Case Studies

  • Study on Indazole Derivatives : A series of indazole derivatives were synthesized and evaluated for their anticancer activity against HCT116 colon cancer cells. The most potent compound exhibited an IC50 value of less than 10 nM, indicating strong antiproliferative effects .
  • Pim Kinase Inhibition : Another study focused on the design of azaindazole derivatives as inhibitors of pan-Pim kinases. One compound demonstrated IC50 values of 0.4 nM against Pim-1 and Pim-3 kinases, showcasing its potential as an anticancer agent .

Q & A

Q. Table 1: Representative Reaction Conditions

StepReaction TypeSolventTemperature (°C)Yield (%)
1Indazole-pyrridine couplingDMF8065–75
2SulfonylationNMP10070–85
3Final purificationCH₂Cl₂/MeOHRT90–95

Basic: Which analytical techniques are essential for confirming structure and purity?

Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR verifies regiochemistry (e.g., pyridin-4-yl vs. pyridin-3-yl substitution) and monitors reaction progress. Key signals include aromatic protons (δ 7.2–8.5 ppm) and tetrahydroindazole CH₂ groups (δ 2.5–3.5 ppm) .
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (λ = 254 nm) confirms purity (>98%) and identifies degradation products .
  • Mass Spectrometry (HRMS) : Exact mass analysis (e.g., ESI-HRMS) validates the molecular formula (C₂₀H₁₈ClFN₄O₂S) .

Advanced: How can computational chemistry predict biological interactions?

Answer:

  • Molecular Docking : AutoDock Vina or Schrödinger Suite models binding to targets (e.g., kinase domains). The pyridinyl-indazole moiety often occupies hydrophobic pockets, while the sulfonamide group forms hydrogen bonds with catalytic residues .
  • Molecular Dynamics (MD) Simulations : GROMACS simulations (50–100 ns) assess stability of ligand-target complexes. Free energy calculations (MM/PBSA) quantify binding affinities .
  • ADMET Prediction : Tools like SwissADME predict logP (~3.2) and blood-brain barrier permeability, guiding in vivo studies .

Advanced: What strategies resolve contradictions in biological activity data?

Answer:

  • Orthogonal Assays : Compare enzymatic inhibition (e.g., kinase assays) with cellular viability (MTT assays) to distinguish direct target effects from off-target toxicity .
  • Control Experiments : Use isosteric analogs (e.g., replacing Cl with F) to validate structure-activity relationships (SAR) .
  • Meta-Analysis : Cross-reference data across studies using platforms like ChEMBL to identify outliers caused by assay variability (e.g., ATP concentrations in kinase assays) .

Intermediate: What are recommended storage conditions for stability?

Answer:

  • Temperature : Store at –20°C in amber vials to prevent photodegradation .
  • Atmosphere : Argon or nitrogen gas minimizes oxidation of the tetrahydroindazole core .
  • Solvent : Lyophilize and store in anhydrous DMSO (10 mM stock) to avoid hydrolysis of the sulfonamide group .

Advanced: How to design SAR studies for this compound?

Answer:
Table 2: SAR Design Framework

VariableModificationAssayExpected Impact
R₁ (Cl/F)Replace Cl with CF₃Kinase inhibitionEnhanced hydrophobic interactions
R₂ (Pyridin-4-yl)Substitute with pyrazinylCellular uptakeImproved solubility
Linker (ethyl)Extend to propylMD simulationsAltered binding conformation
  • Synthesis : Use parallel synthesis for analogs (e.g., Ugi-4CR for rapid diversification) .
  • Evaluation : Combine IC₅₀ measurements (enzymatic assays) with transcriptomics to map off-target effects .

Notes

  • References align with synthesis, characterization, and computational methodologies from peer-reviewed studies.
  • Data tables integrate empirical and theoretical findings for reproducibility.

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